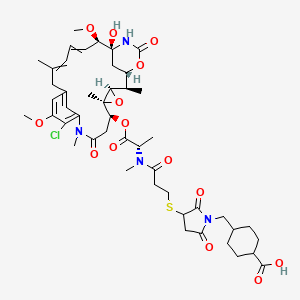
DM1-Mcc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM1-Mcc, also known as mertansine-maleimidomethyl cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a microtubule inhibitor, and is commonly linked to monoclonal antibodies to target specific cancer cells. This compound is particularly significant in the treatment of HER2-positive breast cancer when conjugated with trastuzumab, forming trastuzumab emtansine (T-DM1).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DM1-Mcc involves the conjugation of mertansine (DM1) with maleimidomethyl cyclohexane-1-carboxylate (Mcc) through an amide bond coupling. The process typically uses an N-hydroxysuccinimidyl (NHS) ester and a maleimide as activated functional groups. The conjugation buffer is prepared with 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as hydrophobic interaction chromatography and mass spectrometry are employed to analyze and optimize the ADCs .
Analyse Des Réactions Chimiques
Types of Reactions
DM1-Mcc undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in Mcc can react with thiol groups in antibodies to form stable thioether bonds.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve thiol-containing antibodies and this compound in a buffer solution at neutral pH.
Hydrolysis: Can be induced using acidic or basic solutions.
Major Products
Substitution Reactions: Result in the formation of antibody-drug conjugates.
Hydrolysis: Produces free DM1 and Mcc.
Applications De Recherche Scientifique
DM1-Mcc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Some key applications include:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Integral in the treatment of HER2-positive breast cancer through the formation of trastuzumab emtansine (T-DM1)
Industry: Employed in the production of ADCs for clinical use.
Mécanisme D'action
DM1-Mcc exerts its effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. The monoclonal antibody component of the ADC targets specific antigens on cancer cells, directing this compound to the tumor site. Upon internalization, the ADC is degraded in lysosomes, releasing DM1, which binds to tubulin and prevents microtubule assembly .
Comparaison Avec Des Composés Similaires
DM1-Mcc is compared with other maytansinoid-based ADCs such as:
SAR3419: Uses a different linker but also targets microtubules.
Lorvotuzumab mertansine (IMGN901): Similar mechanism but different antibody target.
This compound is unique due to its non-cleavable linker, which provides stability in the bloodstream and ensures targeted delivery to cancer cells .
Propriétés
Formule moléculaire |
C47H63ClN4O14S |
|---|---|
Poids moléculaire |
975.5 g/mol |
Nom IUPAC |
4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/t26-,27+,28?,30?,33+,34?,35-,36+,41-,46+,47+/m1/s1 |
Clé InChI |
RUQUNWQAIDSPKO-QKJXIHRLSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)
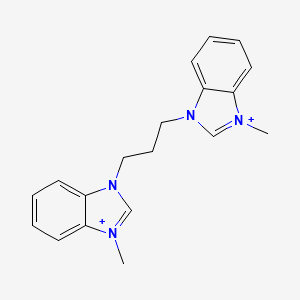

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)
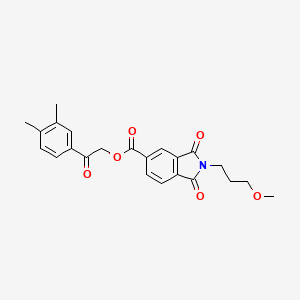
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)
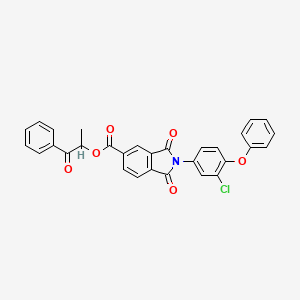
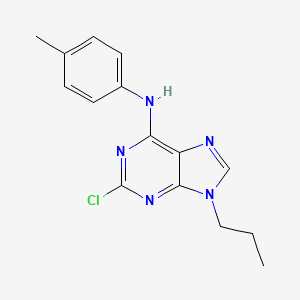
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
